molecular formula C8H5NO3S B8546337 3-Oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid

3-Oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid

Cat. No. B8546337
M. Wt: 195.20 g/mol
InChI Key: GEIUTVXVLXPZKU-UHFFFAOYSA-N
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Patent
US08524745B2

Procedure details

To a solution of Li2S (5.7 g, 0.124 mol) in H2O (1000 ml) cooled to 0° C. in an ice bath was added HCl (1M, 186 ml, 0.186 mmol) slowly with stirring. The ice bath was then removed, and 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-carboxylic acid (8.1 g, 0.050 mol) was added slowly. The suspension was stirred for 1 h and was filtered. The filtrate was purged with N2 for 30 min, and H2O2 (30%, 7.0 ml) was added, stirred for 45 min. The pH of the reaction mixture was adjusted with 6M HCl to ˜5 and the resulting suspension was filtered. The solid was washed with H2O (×3) and was dried to yield 3-oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid as an off-white solid. To a solution of 3-oxo-1,3-dihydrobenzo[c]isothiazole-5-carboxylic acid 4.2 g, 27.8 mmol) in acetone (100 ml) was added MeI (5.2 ml, 83.4 mmol) and K2CO3 (7.7 g, 55.6 mmol). The mixture was heated to 60° C. for 2 h, and was filtered and concentrated. The crude product was purified by flash column chromatography on silica gel eluting with 20%→30% EtOAc-hexane to yield Intermediate 9 as a yellow solid.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
186 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([Li])[Li].Cl.O=C1[NH:11][C:10]2[CH:12]=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:9]=2[C:8](=O)[O:7]1>O>[O:7]=[C:8]1[S:1][NH:11][C:10]2[CH:12]=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:9]1=2

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
S([Li])[Li]
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
186 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
O=C1OC(C2=C(N1)C=CC(=C2)C(=O)O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purged with N2 for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
H2O2 (30%, 7.0 ml) was added
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
The solid was washed with H2O (×3)
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(NS1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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